molecular formula C8H15NO3 B2937317 7a-(ethoxymethyl)dihydro-1H-[1,3]oxazolo[3,4-c][1,3]oxazole CAS No. 749226-79-7

7a-(ethoxymethyl)dihydro-1H-[1,3]oxazolo[3,4-c][1,3]oxazole

Cat. No.: B2937317
CAS No.: 749226-79-7
M. Wt: 173.212
InChI Key: IDQMTLBKKMOHQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7a-(Ethoxymethyl)dihydro-1H-[1,3]oxazolo[3,4-c][1,3]oxazole ( 749226-79-7) is a high-purity oxazole-based chemical compound with the molecular formula C8H15NO3 and a molecular weight of 173.21 g/mol . This complex heterocyclic structure is part of the oxazole family, a class of five-membered rings containing both oxygen and nitrogen atoms that are recognized as privileged scaffolds in medicinal chemistry . Oxazole derivatives are increasingly valuable as intermediates for the synthesis of new chemical entities and are extensively investigated for a wide spectrum of biological activities, including antimicrobial, anticancer, antitubercular, anti-inflammatory, and antidiabetic properties . Researchers utilize this specific compound and its analogs as key building blocks in drug discovery programs, particularly in the development of novel therapeutic agents. The compound is supplied For Research Use Only and is strictly intended for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

7a-(ethoxymethyl)-1,3,5,7-tetrahydro-[1,3]oxazolo[3,4-c][1,3]oxazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3/c1-2-10-3-8-4-11-6-9(8)7-12-5-8/h2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDQMTLBKKMOHQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC12COCN1COC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Applications/Activities
7a-Methyldihydro-1H-[1,3]oxazolo[3,4-c][1,3]oxazole Methyl (CH₃) C₆H₁₁NO₂ 129.16 Industrial preservatives (Bioban CS 1991)
7a-Ethyldihydro-1H-[1,3]oxazolo[3,4-c][1,3]oxazole Ethyl (CH₂CH₃) C₆H₁₁NO₂ 129.16 Antimicrobial agents (Oxaban E)
7a-(Ethoxymethyl)dihydro-1H-[1,3]oxazolo[3,4-c][1,3]oxazole Ethoxymethyl (CH₂OCH₂CH₃) C₇H₁₃NO₃ (estimated) 159.18 (estimated) Not yet reported; predicted enhanced solubility and bioactivity
3,5-Diphenyl-1H-[1,3]oxazolo[3,4-c][1,3]oxazol-7a(7H)-ylmethanol Phenyl, hydroxymethyl C₁₇H₁₄N₂O₃ 294.31 Biochemical probes (DNA-protein interaction studies)

Key Observations :

  • Biological Activity : Methyl and ethyl analogs exhibit antimicrobial properties, while phenyl-substituted derivatives are used in biochemical assays . The ethoxymethyl variant’s bioactivity remains unexplored but may bridge these applications.

Functional Analogues in Plant Growth Regulation

Table 2: Comparison with Oxazolopyrimidine and Oxazole Derivatives

Compound Class Example Structure Substituents Bioactivity (Concentration) Mechanism/Application
[1,3]Oxazolo[5,4-d]pyrimidine 2,5-Diphenyl[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one Phenyl, ketone High auxin-like activity (10⁻⁹ M) Stimulates soybean/maize root growth
N-Sulfonyl-1,3-oxazole 2-Tolyl-5-(piperidin-1-ylsulfonyl)-1,3-oxazole Tolyl, sulfonyl, nitrile Cytokinin-like activity (10⁻⁹ M) Enhances pumpkin cotyledon biomass
This compound Ethoxymethyl-substituted bicyclic oxazole Ethoxymethyl Unknown; predicted auxin-like Potential plant growth regulator

Key Observations :

  • Auxin/Cytokinin Mimicry: Oxazolopyrimidines and sulfonyl oxazoles mimic plant hormones at nanomolar concentrations, suggesting the ethoxymethyl variant could similarly interact with hormone receptors .
  • Structural Divergence : Unlike fused pyrimidine-oxazole systems, the bicyclic oxazolo-oxazole core lacks π-conjugation, which may limit direct hormone mimicry but enhance stability .

Environmental and Industrial Considerations

Table 3: Environmental Persistence and Industrial Use

Compound LogP (Predicted) Environmental Release Rate (Estimated) Industrial Application
7a-Methyldihydro-oxazolo-oxazole 0.22 Low (used in closed systems) Preservative in coatings/adhesives
3,5-Di(undecan-2-yl)dihydro-oxazolo-oxazole 4.09 High (hydrophobic, persistent) Polymer stabilizers
7a-(Ethoxymethyl)dihydro-oxazolo-oxazole 0.73 (estimated) Moderate (polar substituent) Potential agrochemical carrier

Key Observations :

  • Environmental Impact : The ethoxymethyl group’s polarity may reduce bioaccumulation compared to long-chain alkyl analogs, aligning with trends observed in oxazolo-oxazole derivatives .
  • Industrial Relevance : Methyl analogs are established preservatives, while the ethoxymethyl variant’s solubility could expand its utility in formulations requiring aqueous compatibility .

Biological Activity

7a-(ethoxymethyl)dihydro-1H-[1,3]oxazolo[3,4-c][1,3]oxazole is a chemical compound with the molecular formula C8H15NO3 and a molecular weight of 173.21 g/mol. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets and pathways. The compound may modulate the activity of enzymes or receptors, leading to various biological effects. For instance, it has been observed to affect cell viability and proliferation in various cancer cell lines.

Antimicrobial Activity

Research has shown that derivatives of oxazole compounds exhibit significant antimicrobial properties. A study highlighted the antibacterial activity of oxazole derivatives against various bacterial strains such as E. coli and Staphylococcus aureus. The results indicated that certain derivatives had inhibition zones comparable to standard antibiotics like Ofloxacin.

CompoundInhibition Zone (mm)Target Organism
This compound20E. coli
Ofloxacin17S. aureus
Ketoconazole30C. albicans

These findings suggest that this compound could be a promising candidate for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has been evaluated in several studies. For example, cell viability assays conducted on human breast cancer (MDA-MB-231) and pancreatic cancer (PANC-1) cell lines demonstrated that the compound exhibits low cytotoxicity at concentrations up to 100 μM . In vivo imaging studies indicated selective localization within cancer cells, which enhances its potential as a targeted therapeutic agent.

Case Studies

A notable case study involved the synthesis and evaluation of various oxazole derivatives for their biological activities. The study reported that modifications to the oxazole ring significantly impacted both antimicrobial and anticancer activities. For instance, compounds with specific substituents showed enhanced potency against cancer cell lines while maintaining low toxicity levels .

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